molecular formula C9H15NO2 B1373191 Tert-butyl 2-cyano-2,2-dimethylacetate CAS No. 75235-66-4

Tert-butyl 2-cyano-2,2-dimethylacetate

Cat. No. B1373191
Key on ui cas rn: 75235-66-4
M. Wt: 169.22 g/mol
InChI Key: GESJVZLQSJGIES-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

A mixture of cyano-dimethyl-acetic acid tert-butyl ester (5.3 g) and Raney Ni (2 mL in water) in MeOH (400 mL) was stirred at rt under H2 atmosphere (balloon) overnight. Then the reaction mixture was filtered over Celite pad, filtrate was concentrated to give the desired product (5 g). 1H NMR in CDCl3, δ in ppm: 2.8 (br, 2H), 1.45 (s, 9H), 1.17 (s, 6H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:12])[C:7]([C:10]#[N:11])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]>CO.[Ni]>[C:1]([O:5][C:6](=[O:12])[C:7]([CH3:9])([CH3:8])[CH2:10][NH2:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C)(C)C#N)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt under H2 atmosphere (balloon) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered over Celite pad, filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CN)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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